Hydroxy-PEG4-acid sodium salt

Description

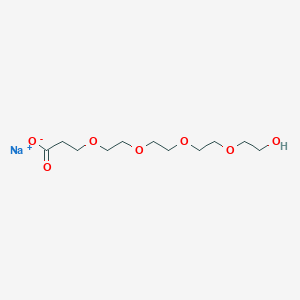

Hydroxy-PEG4-acid sodium salt (CAS: 937188-59-5; Molecular formula: C₁₁H₂₂O₇Na) is a functionalized polyethylene glycol (PEG) derivative composed of three key structural components:

- Hydroxyl group (–OH): Enhances hydrophilicity and reactivity, enabling conjugation with carboxylic acids, amines, or other electrophilic groups .

- PEG4 chain: A tetrameric ethylene glycol unit (–CH₂CH₂O–)₄ that improves water solubility, biocompatibility, and reduces immunogenicity .

- Sodium carboxylate (–COONa): Provides ionic solubility and facilitates coupling reactions in aqueous environments .

Properties

Molecular Formula |

C11H21NaO7 |

|---|---|

Molecular Weight |

288.27 g/mol |

IUPAC Name |

sodium;3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C11H22O7.Na/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14;/h12H,1-10H2,(H,13,14);/q;+1/p-1 |

InChI Key |

ADYISOUETQJIOB-UHFFFAOYSA-M |

Canonical SMILES |

C(COCCOCCOCCOCCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG4-acid sodium salt is synthesized through the reaction of polyethylene glycol (PEG) with a hydroxyl group and a carboxylic acid group. The sodium salt form is stabilized by converting the free acid form, which is prone to polymerization due to the reaction between the hydroxyl and carboxylic acid groups.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure purity and stability. The process typically includes the following steps:

Polymerization of PEG: PEG is polymerized to achieve the desired molecular weight.

Functionalization: The hydroxyl group is introduced to the PEG chain.

Carboxylation: The terminal carboxylic acid group is added.

Neutralization: The free acid form is neutralized with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG4-acid sodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

Reduction: The carboxylic acid group can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Alcohols.

Substitution: Amides, esters, and ethers.

Scientific Research Applications

Hydroxy-PEG4-acid sodium salt is widely used in scientific research due to its unique properties:

Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.

Biology: It is used in the modification of biomolecules to improve their stability and solubility.

Medicine: It is employed in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Hydroxy-PEG4-acid sodium salt exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The hydroxyl and carboxylic acid groups interact with various biomolecules, enhancing their solubility and stability.

Pathways: The compound can modulate biological pathways by altering the properties of biomolecules, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differences in Reactivity and Performance

Hydrophilicity: this compound and sodium 1-hexanesulfonate exhibit superior water solubility due to ionic groups (–COONa, –SO₃⁻Na⁺). Non-ionic PEG derivatives (e.g., Tetrazine-PEG4-amine HCl) require acidic buffers for solubility . Biotin-PEG4-acid has moderate solubility but requires organic solvents for coupling due to its hydrophobic biotin moiety .

Reactivity :

– This compound reacts with amines or epoxides via its hydroxyl and carboxylate groups.

– Tetrazine-PEG4-amine HCl enables rapid, catalyst-free click chemistry with strained alkenes (e.g., trans-cyclooctene), ideal for time-sensitive biological systems .

Thermal Stability :

– PEG4-based sodium salts (e.g., this compound) degrade above 200°C, whereas sulfonate salts (e.g., sodium 1-hexanesulfonate) are stable up to 300°C .

Research Findings and Performance Data

Solubility and Stability

| Compound | Water Solubility (mg/mL) | Stability (pH 7.4, 25°C) | Storage Conditions |

|---|---|---|---|

| This compound | >50 | Stable for 12 months | –20°C, desiccated |

| Sodium 1-hexanesulfonate | >100 | Indefinite | Room temperature |

| Tetrazine-PEG4-amine HCl | ~20 (in PBS) | 6 months | –80°C, anhydrous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.